molecular formula C5H3Cl2NO B1629253 3-chloro-1H-pyrrole-2-carbonyl chloride CAS No. 721450-11-9

3-chloro-1H-pyrrole-2-carbonyl chloride

Cat. No.: B1629253
CAS No.: 721450-11-9
M. Wt: 163.99 g/mol
InChI Key: BMAKFHBTYMVYHR-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrole-2-carbonyl chloride is a halogenated heterocyclic compound featuring a pyrrole backbone substituted with a chlorine atom at the 3-position and a reactive carbonyl chloride group at the 2-position. This structure confers high electrophilicity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and carbonyl chloride groups, which enhance its susceptibility to nucleophilic attack .

Properties

CAS No.

721450-11-9

Molecular Formula

C5H3Cl2NO

Molecular Weight

163.99 g/mol

IUPAC Name

3-chloro-1H-pyrrole-2-carbonyl chloride

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-4(3)5(7)9/h1-2,8H

InChI Key

BMAKFHBTYMVYHR-UHFFFAOYSA-N

SMILES

C1=CNC(=C1Cl)C(=O)Cl

Canonical SMILES

C1=CNC(=C1Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 3-chloro-1H-pyrrole-2-carbonyl chloride with key analogs based on substituent positions and functional groups:

Compound Name Substituent Position Functional Group Reactivity/Applications Reference CAS/Study
This compound 3-Cl, 2-COCl Carbonyl chloride High reactivity in acylations [5470-22-4]
Methyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl, 2-COOCH₃ Methyl ester Moderate reactivity; ester hydrolysis [1053658-09-5]
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid 3,4-Cl, 5-CH₃, 2-COOH Carboxylic acid Chelation potential; metal coordination [24691-30-3]
Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride 3-NH₂, 2-COOEt Ethyl ester hydrochloride Solubility in polar solvents; peptide coupling N/A

Key Observations :

  • Electrophilicity : The carbonyl chloride group in this compound renders it more reactive than ester or carboxylic acid analogs, enabling direct nucleophilic substitutions without requiring activation .
  • Substituent Effects: Chlorine at the 3-position (vs.
  • Solubility: Hydrochloride salts (e.g., ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride) exhibit enhanced water solubility compared to neutral acyl chlorides, which are typically soluble in organic solvents .

Stability and Handling Considerations

  • Acyl Chlorides : this compound is moisture-sensitive and requires anhydrous handling. In contrast, carboxylic acid derivatives (e.g., 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid) are more stable but may require activation reagents (e.g., DCC) for further reactions .
  • Hydrochloride Salts: Compounds like ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride are shelf-stable but may decompose under basic conditions, releasing HCl .

Preparation Methods

Directed Chlorination Using N-Chlorosuccinimide

The most reliable method for introducing chlorine at the 3-position of the pyrrole ring involves N-chlorosuccinimide (NCS) as the chlorinating agent. This approach capitalizes on the electron-withdrawing nature of the carboxylic acid or ester group at position 2 to direct electrophilic substitution.

Procedure :

  • Starting Material : Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) is dissolved in dichloromethane (DCM) at room temperature.
  • Chlorination : NCS (1.1 equiv) is added portionwise, and the reaction is stirred for 12–24 hours.
  • Workup : The mixture is partitioned between ethyl acetate (EtOAc) and water, and the organic layer is dried (Na₂SO₄) and concentrated.
  • Crystallization : The crude product is recrystallized from DCM to yield ethyl 3-chloro-1H-pyrrole-2-carboxylate as white crystals (61% yield).

Mechanistic Insight :
The ester group at position 2 deactivates the pyrrole ring, favoring electrophilic attack at the less hindered 3-position. NCS generates a chloronium ion (Cl⁺) in situ, which selectively reacts with the electron-rich β-position of the pyrrole.

Hydrolysis to 3-Chloro-1H-Pyrrole-2-Carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid under basic conditions:

Procedure :

  • Saponification : Ethyl 3-chloro-1H-pyrrole-2-carboxylate (1.0 equiv) is refluxed in ethanol with 10 M NaOH (3.0 equiv) for 3 hours.
  • Acidification : The mixture is concentrated, and the residue is acidified to pH 3 using 4 M HCl, precipitating 3-chloro-1H-pyrrole-2-carboxylic acid (76% yield).

Conversion to Carbonyl Chloride via Thionyl Chloride

Acyl Chloride Formation

The carboxylic acid is transformed into the target carbonyl chloride using thionyl chloride:

Procedure :

  • Reaction Setup : 3-Chloro-1H-pyrrole-2-carboxylic acid (1.0 equiv) is suspended in excess thionyl chloride (5.0 equiv).
  • Reflux : The mixture is heated under reflux for 2 hours, during which the acid dissolves, and HCl/SO₂ gases evolve.
  • Distillation : Excess SOCl₂ is removed under reduced pressure, yielding 3-chloro-1H-pyrrole-2-carbonyl chloride as a pale-yellow liquid (89% yield).

Critical Parameters :

  • Purity of Starting Acid : Residual moisture reduces yield by promoting hydrolysis back to the acid.
  • Temperature Control : Prolonged heating above 80°C risks decomposition.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Chlorination

For substrates resistant to direct chlorination, a Friedel-Crafts acylation introduces the carbonyl group post-chlorination:

Procedure :

  • Chlorination of Pyrrole : Pyrrole is treated with NCS in DCM to yield 3-chloro-1H-pyrrole.
  • Acylation : The chlorinated pyrrole undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃, forming this compound (58% yield).

Limitations :

  • Low regioselectivity in the acylation step necessitates chromatographic purification.
  • Aluminum chloride (AlCl₃) complicates workup due to its hygroscopic nature.

Paal-Knorr Cyclization with Chlorinated Diketones

This method constructs the pyrrole ring with pre-installed chlorine and carbonyl groups:

Procedure :

  • Diketone Synthesis : 3-Chloro-2,5-hexanedione is prepared via Claisen condensation of ethyl chloroacetate.
  • Cyclization : The diketone is heated with ammonium acetate in acetic acid, yielding 3-chloro-1H-pyrrole-2-carboxylic acid (47% yield).
  • Acyl Chloride Formation : The acid is treated with SOCl₂ as described in Section 2.1.

Challenges :

  • Limited commercial availability of chlorinated diketones.
  • Moderate yields due to competing side reactions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Regioselectivity
NCS Chlorination + SOCl₂ Ethyl pyrrole-2-carboxylate NCS, SOCl₂ 61–89 High (3-position)
Friedel-Crafts Acylation 3-Chloro-1H-pyrrole AlCl₃, Cl₃CCOCl 58 Moderate
Paal-Knorr Cyclization 3-Chloro-2,5-hexanedione NH₄OAc, SOCl₂ 47 Low

Key Observations :

  • The NCS/SOCl₂ route offers the highest yield and regioselectivity, making it the preferred industrial method.
  • Friedel-Crafts acylation is less efficient due to side reactions but remains viable for lab-scale synthesis.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance safety and efficiency:

  • Chlorination Step : NCS and ethyl pyrrole-2-carboxylate are mixed in a microreactor at 25°C, reducing reaction time from 24 hours to 30 minutes.
  • Acyl Chloride Formation : SOCl₂ is introduced via a controlled feed system to minimize gas evolution hazards.

Solvent Recycling

Dichloromethane and excess thionyl chloride are recovered via fractional distillation, reducing waste and production costs by 22%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1H-pyrrole-2-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chlorination of pyrrole-2-carboxylic acid derivatives. A common approach involves reacting pyrrole-2-carbonyl precursors with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, trichloroacetyl chloride has been used in analogous pyrrole carboxylate syntheses to introduce chlorine substituents . Key variables include temperature (typically 50–80°C), solvent (e.g., dichloromethane), and reaction time (4–12 hours). Excess chlorinating agent may improve yields, but side reactions (e.g., over-chlorination) must be monitored via TLC or HPLC.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : The compound is moisture-sensitive and corrosive. Store under inert gas (argon/nitrogen) in airtight, chemically resistant containers at 2–8°C. Handling requires PPE (gloves, goggles, lab coat) and a fume hood. Waste disposal must comply with local regulations; neutralization with aqueous sodium bicarbonate followed by incineration is recommended. Safety protocols align with EU REACH and CLP regulations (e.g., 1272/2008), emphasizing hazard codes H314 (causes severe skin burns) and preventive measures like P280 (wear protective gloves) .

Q. What analytical techniques are optimal for characterizing purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 3, carbonyl at position 2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Discrepancies in reactivity may arise from steric hindrance at the pyrrole nitrogen or electronic effects of the chloro substituent. To troubleshoot:

  • Kinetic Studies : Compare reaction rates with alternative acyl chlorides (e.g., benzene-derived analogs) under identical conditions.
  • Computational Modeling : Density Functional Theory (DFT) calculations to map electron density and identify reactive sites.
  • By-Product Analysis : Use LC-MS to detect intermediates (e.g., dimerization products) that suggest competing reaction pathways .

Q. What strategies optimize the use of this compound in synthesizing heterocyclic drug candidates?

  • Methodological Answer : The compound serves as a versatile electrophile in medicinal chemistry. Key applications include:

  • Amide Coupling : React with amines (e.g., pyridinylamines) under Schlenk conditions to form pyrrole-2-carboxamides, potential kinase inhibitors.
  • Heterocycle Construction : Use in Friedel-Crafts acylations to build polycyclic systems (e.g., indole-pyrrole hybrids).
  • Protecting Group Strategies : Temporary protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc) groups to direct regioselectivity .

Q. How do environmental factors (e.g., humidity, surface interactions) impact experimental reproducibility with this compound?

  • Methodological Answer : Surface adsorption and hydrolysis are critical.

  • Humidity Control : Perform reactions in gloveboxes (H₂O < 1 ppm) or use molecular sieves in solvents.
  • Surface Passivation : Pre-treat glassware with silanizing agents to minimize interactions.
  • Real-Time Monitoring : Use in situ IR or Raman spectroscopy to detect hydrolysis intermediates (e.g., carboxylic acid formation) .

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